1-Oleoyl-2-palmitoylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

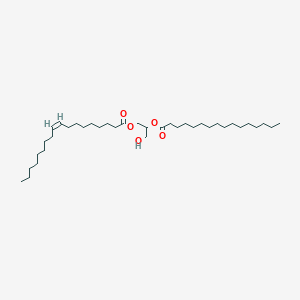

1-Oleoyl-2-Palmitoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position. It is a significant lipid molecule found in various biological systems and has been studied for its role in lipid metabolism and cellular signaling .

Mechanism of Action

Target of Action

1-Oleoyl-2-palmitoylglycerol (OPO) is a type of structured triacylglycerol (TAG) that is a major component in human milk fat . It primarily targets the alveoli in the lungs, where it acts as a synthetic lung surfactant . The surfactant’s role is to reduce interfacial tension at the air/water interfaces in the alveoli .

Mode of Action

The mode of action of OPO involves reducing the interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .

Biochemical Pathways

OPO is a part of the glycerolipid metabolism pathway . As a diacylglycerol, it contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups .

Pharmacokinetics

As a synthetic lung surfactant, it is administered intratracheally to prevent alveolar collapse .

Result of Action

The primary result of OPO’s action is the prevention of alveolar collapse, thereby reducing the likelihood of respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .

Action Environment

The action of OPO can be influenced by environmental factors. For instance, the temperature during the synthesis process of OPO can affect its yield . Furthermore, the storage conditions can impact the stability of OPO . It is recommended to store OPO at -20°C for optimal stability .

Biochemical Analysis

Biochemical Properties

1-Oleoyl-2-palmitoylglycerol participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is involved in the synthesis of structured triacylglycerols (TAGs) through enzymatic acidolysis of fractionated palm stearin with free fatty acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to promote early-life growth and intestinal health with alterations in the intestinal microbiota of Micropterus salmoides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it reduces inflammation levels by suppressing the TLR4-MyD88-NF-κB signaling pathway in colitis mice .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes effects on metabolic flux or metabolite levels . For example, it significantly influences glycine, serine and threonine metabolism, glycerophospholipid metabolism, glycerolipid metabolism, sphingolipid metabolism, bile acid biosynthesis, and taurine and hypotaurine metabolism pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-Palmitoyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the esterification of glycerol with oleic acid and palmitic acid using immobilized lipase as a catalyst. The reaction is typically carried out at a controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-Oleoyl-2-Palmitoyl-rac-glycerol often involves large-scale enzymatic processes. These processes utilize bioreactors to maintain optimal conditions for the lipase-catalyzed reactions. The product is then purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-Palmitoyl-rac-glycerol undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

Hydrolysis: The compound can be hydrolyzed to release free fatty acids and glycerol.

Esterification: It can react with other fatty acids to form different diacylglycerols.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and various metal catalysts.

Hydrolysis: Acidic or basic conditions are typically used to facilitate hydrolysis.

Esterification: Enzymes like lipases or chemical catalysts such as sulfuric acid can be used.

Major Products:

Oxidation: Hydroperoxides and other oxidized lipids.

Hydrolysis: Free oleic acid, palmitic acid, and glycerol.

Esterification: Different diacylglycerols depending on the fatty acids used.

Scientific Research Applications

1-Oleoyl-2-Palmitoyl-rac-glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid oxidation and hydrolysis mechanisms.

Biology: The compound is studied for its role in cellular signaling and lipid metabolism.

Medicine: Research has explored its potential in modulating inflammatory responses and its effects on metabolic disorders.

Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its emollient properties

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: This compound contains an additional linoleic acid at the sn-3 position and has different biological properties.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: A phospholipid with a similar structure but different functional groups and applications.

Uniqueness: 1-Oleoyl-2-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. Its ability to modulate enzyme activity and cellular signaling pathways sets it apart from other diacylglycerols and phospholipids .

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKMFVMCATMEH-ZCXUNETKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-oleoyl-2-palmitoylglycerol influence ghrelin secretion in the stomach?

A1: Research indicates that this compound (OP) can directly stimulate the secretion of ghrelin from MGN3-1 cells, a cell line used to study ghrelin production. [] This effect is not observed with 1,3-dioleoyl-2-palmitoylglycerol (OPO), another diacylglycerol found in human milk. The study suggests that OP may achieve this by increasing intracellular cAMP levels and upregulating the expression of preproghrelin and ghrelin O-acyl transferase, key components in ghrelin synthesis. [] This finding suggests a potential mechanism by which human milk, through specific fat components like OP, might influence appetite regulation and energy balance in infants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)